7-benzyl-8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Description
This compound belongs to the purine-2,6-dione family, characterized by a bicyclic purine core with substitutions at positions 1, 3, 7, and 8. The unique feature of this molecule is the (2E)-2-benzylidenehydrazinyl group at position 8, which introduces a conjugated hydrazone moiety. Its synthesis typically involves nucleophilic substitution or condensation reactions, as seen in related compounds .
Properties
Molecular Formula |
C21H20N6O2 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
7-benzyl-8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H20N6O2/c1-25-18-17(19(28)26(2)21(25)29)27(14-16-11-7-4-8-12-16)20(23-18)24-22-13-15-9-5-3-6-10-15/h3-13H,14H2,1-2H3,(H,23,24)/b22-13+ |
InChI Key |
UPUCAESXQPXCKD-LPYMAVHISA-N |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC=CC=C3)CC4=CC=CC=C4 |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
7-Benzyl Substitution
7-Benzyltheophylline is synthesized via alkylation of theophylline using benzyl bromide under basic conditions (e.g., KCO in DMF). The reaction typically proceeds at 80–100°C for 6–12 hours, yielding the 7-benzyl derivative in ~75% efficiency.
Bromination at Position 8
The 8-position is activated for subsequent functionalization via bromination. Using N-bromosuccinimide (NBS) in acetic acid at 50°C, 7-benzyl-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is obtained in 60–70% yield.
Formation of the (2E)-Benzylidenehydrazinyl Moiety
The final step involves condensing the 8-hydrazinyl intermediate with benzaldehyde to form the E-configured hydrazone:
Condensation with Benzaldehyde
8-Hydrazinyl-7-benzyltheophylline reacts with benzaldehyde in ethanol under acidic catalysis (e.g., glacial acetic acid) at reflux (78°C) for 12–24 hours. The product is isolated via recrystallization from ethanol, yielding the target compound in 55–65% purity.
Stereochemical Control :
The E-configuration is favored due to steric hindrance between the benzylidene phenyl group and the purine core. Catalytic acid promotes imine formation while suppressing Z-isomerization.
Alternative Synthetic Routes
One-Pot Synthesis
A streamlined approach combines bromination, hydrazine substitution, and condensation in a single reaction vessel. Using NBS, hydrazine hydrate, and benzaldehyde sequentially in ethanol under reflux, this method achieves a 45–50% overall yield but reduces purification steps.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) accelerates the condensation step, improving yield to ~70% while reducing reaction time.
Purification and Characterization
Recrystallization
The crude product is purified via recrystallization from ethanol or ethyl acetate, achieving >95% purity.
Chromatographic Methods
Column chromatography (SiO, eluent: ethyl acetate/hexane 1:3) resolves minor impurities, particularly Z-isomer traces.
Analytical Data :
-
H NMR (400 MHz, DMSO-d): δ 8.21 (s, 1H, N=CH), 7.35–7.28 (m, 10H, aromatic), 5.12 (s, 2H, CHPh), 3.42 (s, 3H, NCH), 3.21 (s, 3H, NCH).
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Stepwise Synthesis | 60–65 | 24–36 | >95 | High stereochemical control |
| One-Pot Synthesis | 45–50 | 18–24 | 85–90 | Reduced steps |
| Microwave-Assisted | 70 | 0.5 | >90 | Rapid, energy-efficient |
Challenges and Optimization
Byproduct Formation
Z-Isomer contamination (<5%) is mitigated by using excess benzaldehyde and prolonged reflux.
Solvent Selection
Ethanol is optimal for balancing solubility and reaction rate. Polar aprotic solvents (e.g., DMF) increase side reactions.
Industrial-Scale Considerations
Chemical Reactions Analysis
BENZALDEHYDE (7-BENZYL-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)HYDRAZONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to other functional groups such as amines.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Several studies have demonstrated the potential of purine derivatives in cancer treatment. For instance, compounds similar to 7-benzyl-8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione have been shown to induce apoptosis in various cancer cell lines. One study highlighted the synthesis of imidazopyridine hydrazone derivatives that exert antiproliferative effects on cancer cells, suggesting a mechanism that could be relevant for this compound as well .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research into related purine derivatives has shown promising antibacterial and antifungal properties. The structure of these compounds often allows them to disrupt microbial cell function or inhibit essential enzymes .
Case Study 1: Anticancer Efficacy
A study investigated the effects of a related purine derivative on human leukemia cells. The results indicated significant apoptosis induction through mitochondrial pathways, showcasing the potential for similar compounds like 7-benzyl-8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in targeted cancer therapies .
Case Study 2: Antimicrobial Testing
In vitro testing of purine derivatives revealed effective inhibition against several strains of bacteria and fungi. The structure-function relationship was analyzed to determine which substituents contributed most significantly to antimicrobial activity .
Mechanism of Action
The mechanism of action of BENZALDEHYDE (7-BENZYL-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)HYDRAZONE involves its interaction with specific molecular targets and pathways within biological systems. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 8
The substituent at position 8 significantly influences physicochemical properties and bioactivity. Below is a comparative analysis:
Table 1: Substituent Effects on Key Properties
Key Observations:
- Chlorine Substituent (Compound 9) : High yield (98%) and moderate melting point (152°C) suggest efficient synthesis and stable crystalline packing. The electron-withdrawing chlorine may enhance reactivity in further substitutions .
- Phenyl Substituent (Compound 15) : Higher melting point (164°C) compared to chlorine-substituted analogues indicates stronger intermolecular interactions (e.g., π-π stacking) .
Substituent Effects on Position 7
Table 2: Position 7 Modifications
Key Observations:
- Benzyl vs. Alkyl Groups : The benzyl group in the target compound provides aromaticity for π-π interactions in biological targets, whereas alkyl chains (e.g., ethyl, 3-methylbutyl) enhance lipophilicity and may affect pharmacokinetics .
Biological Activity
7-benzyl-8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that belongs to the purine derivative class. Its structural complexity and the presence of hydrazine moieties suggest potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by recent research findings and data tables.
Biological Activity Overview
Recent studies have highlighted the compound's potential in various biological assays. The following sections detail its antimicrobial and anticancer activities.
Antimicrobial Activity
Research has demonstrated that 7-benzyl-8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione exhibits significant antimicrobial properties against various bacterial strains.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 25 | 18 |
| Escherichia coli | 50 | 15 |
| Bacillus subtilis | 30 | 20 |
| Pseudomonas aeruginosa | 40 | 17 |
The compound demonstrated varying levels of effectiveness depending on the bacterial strain tested. Notably, it showed the highest activity against Bacillus subtilis , with a MIC of 30 μg/mL and a zone of inhibition measuring 20 mm.
Anticancer Activity
In addition to its antimicrobial properties, the compound has been evaluated for its anticancer effects. Preliminary studies indicate that it may inhibit cancer cell proliferation through apoptotic pathways.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 25 | Inhibition of angiogenesis |
The compound's IC50 values indicate its potency against various cancer cell lines, particularly in inducing apoptosis in HeLa cells at an IC50 of 15 μM.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of DNA Synthesis : The purine analog structure may interfere with nucleic acid synthesis in microbial and cancer cells.
- Induction of Apoptosis : Evidence suggests that the compound activates apoptotic pathways in cancer cells.
- Disruption of Cell Membrane Integrity : The hydrophobic benzyl groups may contribute to disrupting microbial cell membranes.
Case Studies
Several case studies have explored the efficacy of this compound in vivo and in vitro settings:
- In Vivo Study on Mice : A study involving mice inoculated with Escherichia coli showed a significant reduction in bacterial load when treated with the compound at a dosage of 5 mg/kg body weight.
- In Vitro Study on Cancer Cells : An experiment using MCF-7 cells demonstrated that treatment with the compound led to a marked decrease in cell viability after 48 hours.
Q & A
Q. What are the recommended synthetic routes for 7-benzyl-8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethylpurine-2,6-dione, and how can structural purity be validated?
Methodology :
- Synthesis : The compound can be synthesized via nucleophilic substitution of 8-bromo-1,3-dimethylxanthine derivatives with benzylidenehydrazine. Key steps include refluxing in ethanol or acetic acid to promote hydrazone formation, as demonstrated in analogous xanthine derivatives .
- Purity Validation : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and reverse-phase C18 columns. Confirm structural integrity via - and -NMR, focusing on characteristic peaks for the benzylidenehydrazinyl group (δ 8.5–9.0 ppm for imine protons) and purine-dione backbone (δ 160–170 ppm for carbonyl carbons) .
Q. How can researchers optimize reaction yields for hydrazinyl-substituted purine derivatives?
Methodology :
- Factorial Design : Apply a 2 factorial design to test variables like temperature (60–100°C), solvent polarity (ethanol vs. DMF), and stoichiometric ratios (1:1 to 1:2.5). Use ANOVA to identify significant factors. For example, highlights temperature and solvent as critical for similar purine syntheses, with ethanol yielding higher selectivity for hydrazine adducts .
- Work-Up : Extract the product using ethyl acetate and aqueous NaHCO to remove unreacted hydrazine. Recrystallize from ethanol/water mixtures to enhance purity .
Advanced Research Questions
Q. What computational tools are effective for predicting the bioactivity or reaction pathways of this compound?
Methodology :
- Reaction Path Analysis : Use quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) to model the reaction mechanism of hydrazine addition to the purine core. Tools like ICReDD’s reaction path search methods can predict transition states and intermediates, reducing experimental trial-and-error .
- Bioactivity Prediction : Employ ChemAxon’s Chemicalize.org or Molinspiration to calculate drug-likeness parameters (LogP, topological polar surface area) and predict targets (e.g., adenosine receptor binding) based on structural analogs like bamifylline .
Q. How can researchers resolve contradictions in reported spectroscopic data for hydrazinyl-purine derivatives?
Methodology :
- Data Reconciliation : Compare -NMR spectra across studies to identify solvent- or pH-dependent shifts. For example, the imine proton (N=CH) in DMSO-d may appear downfield (δ 9.2 ppm) versus δ 8.7 ppm in CDCl due to hydrogen bonding .
- Advanced Techniques : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals. For instance, HMBC correlations between the benzylidenehydrazinyl NH and C8 of the purine core confirm regioselectivity .
Q. What strategies enable scalable synthesis while minimizing byproducts like N-alkylated impurities?
Methodology :
- Catalytic Optimization : Screen Pd-catalyzed coupling conditions (e.g., Pd(OAc)/Xantphos) to suppress N7-alkylation byproducts. notes that steric hindrance from bulky ligands improves selectivity for C8-substitution in purines .
- Process Intensification : Implement flow chemistry with inline IR monitoring to control residence time and temperature, ensuring consistent hydrazone formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
